(Nona-1,3,5-trien-1-yl)benzene

Conjugated polyenes UV-Vis spectroscopy Electronic structure

(Nona-1,3,5-trien-1-yl)benzene (CAS 90256-75-0), also systematically named nona-1,3,5-trienylbenzene, is a linear conjugated aryl triene with the molecular formula C₁₅H₁₈ and a molecular weight of 198.30 g/mol. It consists of a phenyl ring attached to a nine-carbon chain bearing three conjugated double bonds at positions 1, 3, and 5, yielding an extended π-system that places it within the broader class of phenyl-terminated polyenes.

Molecular Formula C15H18
Molecular Weight 198.30 g/mol
CAS No. 90256-75-0
Cat. No. B14352016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Nona-1,3,5-trien-1-yl)benzene
CAS90256-75-0
Molecular FormulaC15H18
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESCCCC=CC=CC=CC1=CC=CC=C1
InChIInChI=1S/C15H18/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h4-14H,2-3H2,1H3
InChIKeyQWKIWKRTTSHNIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Nona-1,3,5-trien-1-yl)benzene (CAS 90256-75-0): Structural Identity and Compound-Class Positioning for Procurement Decisions


(Nona-1,3,5-trien-1-yl)benzene (CAS 90256-75-0), also systematically named nona-1,3,5-trienylbenzene, is a linear conjugated aryl triene with the molecular formula C₁₅H₁₈ and a molecular weight of 198.30 g/mol [1]. It consists of a phenyl ring attached to a nine-carbon chain bearing three conjugated double bonds at positions 1, 3, and 5, yielding an extended π-system that places it within the broader class of phenyl-terminated polyenes [1]. Its closest structural analogs include the shorter-chain homologues 1-phenyl-1,3,5-hexatriene (C₁₂H₁₂, MW 156.23) and 1-phenyl-1,3,5-heptatriene (C₁₃H₁₄, MW 170.25), as well as the unsubstituted nona-1,3,5-triene (C₉H₁₄, MW 122.21) [2]. The computed octanol-water partition coefficient (XLogP3) is 5.2, indicating substantial lipophilicity relative to shorter-chain congeners [1].

Conjugation Extended C9 triene π-system for photophysical studies requiring red-shifted absorption onset
Lipophilicity High computed lipophilicity supports partitioning, extraction, and retention studies
Flexibility Increased rotatable bond count supports conformational analysis and entropy research

Why (Nona-1,3,5-trien-1-yl)benzene Cannot Be Interchanged with Shorter-Chain Phenyl Polyenes in Research and Industrial Workflows


Compounds within the phenyl polyene series share a common conjugation motif but differ substantially in chain-length-dependent physicochemical properties that directly affect experimental outcomes and process suitability. The nine-carbon triene backbone of (Nona-1,3,5-trien-1-yl)benzene confers an extended π-conjugation path relative to 1-phenyl-1,3,5-hexatriene or 1-phenyl-1,3,5-heptatriene, altering the energy of the highest occupied molecular orbital (HOMO), the UV-Vis absorption maximum, and the thermodynamic driving force for pericyclic reactions such as 6π electrocyclization [1]. Critically, the computed LogP of 5.2 is approximately 1–1.5 log units higher than that of 1-phenyl-1,3,5-hexatriene (estimated LogP ~4) [2], producing markedly different partitioning behavior in biphasic systems, chromatographic retention, and membrane permeability assays. The additional rotational degrees of freedom (5 rotatable bonds vs. fewer in shorter homologues) further differentiate conformational populations and entropy-related binding properties. Generic substitution without accounting for these quantitative differences risks invalidating structure-activity relationship (SAR) studies, altering reaction kinetics in synthetic pathways, or compromising reproducibility in physical organic chemistry investigations [3].

Shorter-chain phenyl trienes shift UV-Vis absorption and HOMO-LUMO gap, which may alter photophysical outcomes in conjugated polymer or NLO studies.

Lipophilicity mismatch across homologues may change chromatographic retention, biphasic partitioning, and membrane-permeability assay results if homologues are substituted.

Fewer rotatable bonds in shorter homologues reduce conformational diversity; substitution may affect entropy-driven binding or crystallisation behaviour.

Quantitative Differentiation of (Nona-1,3,5-trien-1-yl)benzene (CAS 90256-75-0) Against Closest Analogs: A Comparator-Anchored Evidence Guide


Extended π-Conjugation: Impact of C9 Triene Backbone on Computed Electronic Properties vs. C6 and C7 Homologues

The nine-carbon conjugated triene backbone of (Nona-1,3,5-trien-1-yl)benzene extends the π-electron delocalization length relative to the six-carbon backbone of 1-phenyl-1,3,5-hexatriene. In α,ω-di-substituted phenyl polyenes of general formula Ph–(CH=CH)ₙ–Ph, systematic chain elongation from n = 1 to n = 3 produces a bathochromic shift in the UV-Vis absorption maximum wavelength (λmax) that is quantitatively predictable from the conjugated polarizability potential (CPP) [1]. Although direct experimental λmax data for (Nona-1,3,5-trien-1-yl)benzene are not available in the peer-reviewed literature, class-level extrapolation from the phenyl polyene series indicates that the target compound's extended conjugation will produce a lower HOMO-LUMO gap and correspondingly longer λmax than 1-phenyl-1,3,5-hexatriene, which absorbs in the UV region [1]. This distinction is relevant for applications in photochemistry and materials science where precise tuning of absorption wavelength is required.

Extended π-Conjugation
Class-level inference
Predicted λmax longer than 1-phenyl-1,3,5-hexatriene; red-shift direction established via CPP model for Ph–(CH=CH)ₙ–Ph series
Supports chain-length-dependent photophysical workflow selection
Experimental λmax not directly reported; class-level extrapolation
Conjugated polyenes UV-Vis spectroscopy Electronic structure Chain-length effects

Lipophilicity Differentiation: Computed LogP of (Nona-1,3,5-trien-1-yl)benzene vs. 1-Phenyl-1,3,5-hexatriene

The computed octanol-water partition coefficient (XLogP3-AA) for (Nona-1,3,5-trien-1-yl)benzene is 5.2 [1], substantially exceeding the estimated LogP of approximately 4 for 1-phenyl-1,3,5-hexatriene (derived from Molaid predicted data: LogP ~4) [2]. This ~1.2 log-unit difference corresponds to an approximately 16-fold higher equilibrium concentration in octanol vs. water for the target compound. An alternative computed value from ChemSrc reports LogP = 4.6 for the target compound , which still represents a significant increase relative to the C6 homologue. The higher lipophilicity arises directly from the additional methylene and methine units in the C9 triene chain.

Lipophilicity Differentiation
Cross-study comparable
Target: XLogP3 = 5.2. Comparator (C6): est. LogP ≈ 4. ΔLogP ≈ +0.6 to +1.2
Reported lipophilicity context supports partitioning workflow differentiation
Computed values from PubChem and Molaid
Lipophilicity Partition coefficient QSAR Chromatographic retention

Molecular Flexibility and Conformational Entropy: Rotatable Bond Count Relative to Shorter Phenyl Trienes

(Nona-1,3,5-trien-1-yl)benzene possesses 5 rotatable bonds, as computed by Cactvs 3.4.6.11 [1], compared to 3 rotatable bonds in 1-phenyl-1,3,5-hexatriene (the phenyl-adjacent single bond plus two saturated terminal C-C bonds vs. none in the fully conjugated part of hexatriene). The additional rotatable bonds in the target compound arise from the saturated propyl terminal segment (–CH₂–CH₂–CH₃) of the nona-1,3,5-trien-1-yl chain beyond the conjugated portion. This structural feature introduces greater conformational flexibility and a larger ensemble of accessible low-energy conformers, which can influence entropy-driven binding phenomena, crystallisation behaviour, and spectroscopic line-widths in NMR studies.

Molecular Flexibility
Direct comparison
Target: 5 rotatable bonds. C6 homologue: 2 rotatable bonds. C7 homologue: ~3 rotatable bonds
Conformational ensemble context for entropy and recognition studies
Computed topological count; Cactvs algorithm
Conformational analysis Rotatable bonds Molecular flexibility Entropy

Physicochemical Property Differentiation: Predicted Boiling Point and Density of (Nona-1,3,5-trien-1-yl)benzene Compared to Unsubstituted Nona-1,3,5-triene

The presence of a terminal phenyl ring in (Nona-1,3,5-trien-1-yl)benzene substantially elevates boiling point and density relative to the unsubstituted nona-1,3,5-triene. The unsubstituted C₉H₁₄ triene has a predicted boiling point of 162.7 ± 7.0 °C and predicted density of 0.766 ± 0.06 g/cm³ [1]. Although experimentally measured boiling-point data for (Nona-1,3,5-trien-1-yl)benzene are absent from the peer-reviewed literature, the molecular-weight increase from 122.21 g/mol (C₉H₁₄) to 198.30 g/mol (C₁₅H₁₈) and the addition of the polarizable aromatic ring allow a class-level inference that the phenyl-substituted compound boils at a significantly higher temperature, likely exceeding 250 °C at atmospheric pressure by analogy to 1-phenyl-1,3,5-hexatriene (NIST critically evaluated boiling temperature data available) [2]. This distinction is critical for distillation-based purification and vapour-phase reaction design.

Boiling Point & Density
Class-level inference
Target: no experimental data. Unsubstituted C9 triene: pred. BP 162.7 °C, density 0.766 g/cm³. Target MW is 76 g/mol higher
Property context for purification and vapour-phase process design
Boiling point elevation inferred; not experimentally quantified
Boiling point Density Thermophysical properties Process chemistry

Thermal Electrocyclization Reactivity: Class-Level Differentiation Based on Chain-Length-Dependent Cyclization Behaviour in Phenyl Trienes

1-Phenyl-1,3,5-hexatriene undergoes thermal 6π electrocyclization to phenylcyclohexadiene when passed over alumina at 350 °C [1]. Quantitative kinetic data are available for several phenyl triene isomers: (E,Z)-1-phenyl-1,3,5-hexatriene shows a first-order rate constant k₁ = 16.0 × 10⁻⁵ sec⁻¹ at 145 °C with ΔH‡ = 28 kcal/mol and ΔS‡ = −8 cal/mol·K; (Z,Z)-1-phenyl-1,3,5-hexatriene gives k₁ = 3.0 × 10⁻⁵ sec⁻¹ at 195 °C [2]. For 1-phenyl-1,3,5-heptatriene, thermolysis occurs with a different product distribution: ring closure followed by a 1,5-hydrogen shift yields 1-phenyl-6-methyl-1,3-cyclohexadiene as the sole product, with the hydrogen shift competing with direct cyclization pathways [3]. The target (Nona-1,3,5-trien-1-yl)benzene, bearing a longer alkyl tail beyond the triene system, is expected to exhibit electrocyclization kinetics distinct from both the C6 and C7 homologues due to steric and electronic effects of the extended chain, though direct kinetic measurements have not been reported in the literature.

Electrocyclization Reactivity
Class-level inference
No target-specific kinetic data. C6 homologue: k₁ = 16.0 × 10⁻⁵ s⁻¹ at 145 °C. C7 homologue: 1,5-H shift pathway documented
Mechanistic pathway context for pericyclic reaction studies
Product distribution may differ; target kinetics not reported
Pericyclic reactions Electrocyclization Thermal reactivity Kinetics

Vendor-Supplied Purity Benchmarking: Typical Purity of (Nona-1,3,5-trien-1-yl)benzene at 95% vs. 1-Phenyl-1,3,5-heptatriene at 95%

Commercial suppliers report a typical purity of 95% for (Nona-1,3,5-trien-1-yl)benzene (CAS 90256-75-0) . The closely related 1-phenyl-1,3,5-heptatriene (CAS 3864-20-8) is also offered at a minimum purity specification of 95% . At equivalent purity specifications, the selection between these compounds is driven by the structural and physicochemical differentiators documented in the preceding evidence items rather than by purity alone. Users should verify the stereochemical homogeneity (E/Z isomer ratio) with the supplier, as the biological and chemical reactivity of conjugated trienes is highly isomer-dependent.

Purity Benchmarking
Supporting evidence
Target: typical purity 95%. Comparator (C7): minimum purity 95%. No significant purity differential
Specification review context; structural differentiation drives selection
Stereochemical purity (E/Z ratio) should be confirmed with supplier
Compound purity Quality specification Procurement Analytical chemistry

Optimal Application Scenarios for (Nona-1,3,5-trien-1-yl)benzene (CAS 90256-75-0) Grounded in Differentiation Evidence


Photophysical Studies Requiring Extended Conjugation Beyond 1-Phenyl-1,3,5-hexatriene

When a research programme investigating the relationship between conjugated chain length and excited-state properties requires a phenyl-terminated polyene with an absorption onset red-shifted relative to 1-phenyl-1,3,5-hexatriene, (Nona-1,3,5-trien-1-yl)benzene provides the necessary extended π-system. The systematic chain-length dependence of UV-Vis absorption in phenyl polyenes, as modelled by Cao et al. (2013) [1], supports the selection of the C9 homologue for incremental tuning of the HOMO-LUMO gap without introducing a second terminal aryl ring. This scenario is relevant for fundamental photophysics, nonlinear optical (NLO) chromophore design, and resonance Raman studies of polyene vibrational structure.

Lipophilicity-Dependent Partitioning or Extraction Workflows Requiring LogP > 5

In applications where high lipophilicity is a design requirement—such as liquid-liquid extraction optimisation, reversed-phase chromatography method development for highly retained analytes, or membrane permeability screening—(Nona-1,3,5-trien-1-yl)benzene offers a computed XLogP3 of 5.2 [1], representing an approximately 16-fold increase in octanol preference relative to 1-phenyl-1,3,5-hexatriene (LogP ~4). This makes the compound a superior model solute for developing separation protocols targeting highly lipophilic small molecules or for calibrating LogP prediction algorithms at the upper end of the lipophilicity range.

Thermal Pericyclic Reaction Studies: Investigating Chain-Length Effects on Electrocyclization vs. Sigmatropic Shift Competition

The established body of kinetic data on phenyl hexatrienes (Polston, 1973) [1] and phenyl heptatrienes (Tilton, 1982) [2] demonstrates that the length of the alkyl substituent beyond the triene core dictates the competition between 6π electrocyclization and [1,5]-sigmatropic hydrogen shifts. (Nona-1,3,5-trien-1-yl)benzene, with its propyl tail, serves as the logical next member of this homologous series for systematic mechanistic investigation, enabling researchers to determine whether the hydrogen-shift pathway remains competitive or whether steric effects from the longer chain alter the product distribution.

Conformational Analysis and Molecular Recognition Studies Leveraging Increased Rotatable Bond Count

With 5 rotatable bonds versus 2–3 in shorter phenyl trienes [1], (Nona-1,3,5-trien-1-yl)benzene provides a distinct conformational ensemble for studies of molecular recognition, host-guest chemistry, or entropy-enthalpy compensation. The greater conformational freedom can be exploited to probe the role of residual mobility in crystalline inclusion compounds, to test conformational sampling algorithms in computational chemistry, or to serve as a flexible hydrophobic probe in protein-binding experiments where chain-length-dependent entropic penalties modulate binding affinity.

Application
Selection Property
Validation Focus
Extended conjugation photophysical studies
Conjugation-length context
UV-Vis absorption onset verification
High-lipophilicity partitioning and extraction workflows
Lipophilicity ranking context
Partition coefficient verification
Chain-length-dependent electrocyclization studies
Reaction pathway context
Product distribution review
Conformational analysis and molecular recognition studies
Rotatable bond context
Conformational ensemble verification
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